molecular formula C13H20N2O2 B6638141 N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide

N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide

Cat. No.: B6638141
M. Wt: 236.31 g/mol
InChI Key: CJQLBDQREONFEK-UHFFFAOYSA-N
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Description

N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide is a chemical compound with the molecular formula C11H16N2O2 It is a derivative of pyridine, a nitrogen-containing heterocycle, and features a hydroxymethyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide typically involves the reaction of 4-(hydroxymethyl)pyridine with 2,3-dimethylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both hydroxymethyl and dimethylpentanamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-9(2)10(3)13(17)15-12-7-14-6-5-11(12)8-16/h5-7,9-10,16H,4,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQLBDQREONFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C(=O)NC1=C(C=CN=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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